molecular formula C21H21N3O5 B2785414 4-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1105229-22-8

4-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2785414
CAS No.: 1105229-22-8
M. Wt: 395.415
InChI Key: IVGQMTPWUDEDJQ-UHFFFAOYSA-N
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Description

4-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzooxazine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps. One common approach includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate hydrazide with an aldehyde or ketone in the presence of an oxidizing agent.

    Formation of the Benzooxazine Ring: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone.

    Coupling of the Two Rings: The final step involves coupling the oxadiazole and benzooxazine rings through a suitable linker, such as a methylene group, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens or nitro groups.

Scientific Research Applications

4-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate specific enzymes, thereby modulating biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, triggering a cascade of intracellular events.

    Modulating Gene Expression: It can influence the expression of certain genes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic acid: This compound shares the methoxyphenyl group but lacks the oxadiazole and benzooxazine rings.

    4-Ethoxy-3-methoxybenzaldehyde: Similar in having the ethoxy and methoxy substituents but differs in the overall structure.

Uniqueness

4-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-4-27-16-8-6-14(10-18(16)26-3)21-22-19(29-23-21)11-24-15-7-5-13(2)9-17(15)28-12-20(24)25/h5-10H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGQMTPWUDEDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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